molecular formula C7H4ClF3O3S B2632045 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1146355-31-8

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2632045
CAS No.: 1146355-31-8
M. Wt: 260.61
InChI Key: KALDIPLMNMJELE-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is notable for its reactivity and utility in various chemical processes, particularly in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions . The sulfonyl chloride group is introduced via sulfonation reactions, often using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the formation of the trifluoromethylated benzene derivative followed by sulfonation and chlorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(13,14)6-2-4(7(9,10)11)1-5(12)3-6/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALDIPLMNMJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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